molecular formula C7H13N3 B1368397 1-(1-propyl-1H-pyrazol-4-yl)methanamine CAS No. 1006333-36-3

1-(1-propyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1368397
CAS No.: 1006333-36-3
M. Wt: 139.2 g/mol
InChI Key: VEDJQINYVJOHTP-UHFFFAOYSA-N
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Description

1-(1-propyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C7H13N3. It is characterized by a pyrazole ring substituted with a propyl group and a methanamine group.

Scientific Research Applications

1-(1-propyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

Preparation Methods

The synthesis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-propyl-1H-pyrazole with formaldehyde and ammonia or an amine. The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(1-propyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Comparison with Similar Compounds

1-(1-propyl-1H-pyrazol-4-yl)methanamine can be compared with similar compounds such as:

    N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine: This compound has a similar structure but with a methyl group instead of a methanamine group.

    1-(1-Phenyl-1H-pyrazol-4-yl)methanamine: This compound has a phenyl group instead of a propyl group.

    1-(1-Methyl-1H-pyrazol-4-yl)methanamine: This compound has a methyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(1-propylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDJQINYVJOHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598873
Record name 1-(1-Propyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006333-36-3
Record name 1-(1-Propyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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